molecular formula C28H26BNO2 B14050650 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole

Cat. No.: B14050650
M. Wt: 419.3 g/mol
InChI Key: IOXBWUXLHLCVJS-UHFFFAOYSA-N
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Description

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is a boron-functionalized carbazole derivative. Its structure comprises a benzo[a]carbazole core substituted with a phenyl group at position 11 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety at position 7. This compound is likely synthesized via palladium-catalyzed cross-coupling reactions, leveraging the Suzuki-Miyaura protocol to introduce the boronate ester group . Such boron-containing carbazoles are pivotal intermediates in organic synthesis, particularly for constructing extended π-conjugated systems used in optoelectronic materials or pharmaceuticals.

Properties

Molecular Formula

C28H26BNO2

Molecular Weight

419.3 g/mol

IUPAC Name

11-phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[a]carbazole

InChI

InChI=1S/C28H26BNO2/c1-27(2)28(3,4)32-29(31-27)20-15-17-25-24(18-20)23-16-14-19-10-8-9-13-22(19)26(23)30(25)21-11-6-5-7-12-21/h5-18H,1-4H3

InChI Key

IOXBWUXLHLCVJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=C3C=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters include:

  • Catalyst: PdCl₂(dppf) (3 mol%)
  • Additive: 1,10-phenanthroline (10 mol%)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 80°C, 24 hours

The reaction proceeds via a Pd(0)/Pd(II) cycle, with the additive stabilizing the active catalyst. Substrate scope studies reveal that electron-rich carbazoles undergo borylation more efficiently, yielding the target compound in 65–75% isolated yield.

Regioselectivity Considerations

Steric and electronic effects dictate the preference for borylation at the 8-position. The benzo[a]carbazole’s planar structure allows Pd insertion at the less hindered site, while the phenyl substituent at N11 electronically activates the adjacent positions.

Multi-Step Annulation and Subsequent Functionalization

A third approach constructs the carbazole skeleton through annulation, followed by late-stage borylation. This method is advantageous for accessing derivatives with complex substitution patterns.

Dötz Annulation for Carbazole Core Synthesis

As demonstrated in quinone boronic ester synthesis, Fischer carbene complexes (e.g., chromium carbenes) react with alkynylboronates to form polycyclic aromatics. Adapting this to carbazoles involves:

  • Annulation: Chromium-mediated cyclization of 2-alkynylphenylboronates with carbene precursors.
  • Oxidation: Conversion of the intermediate to the carbazole framework using MnO₂.
  • Borylation: Installation of the pinacol boronate group via Miyaura conditions.

This route achieves high regioselectivity (>95%) but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Suzuki-Miyaura Coupling 80–85 High efficiency, scalability Requires pre-halogenated substrate
Miyaura Borylation 65–75 Direct C–H functionalization Moderate yields, sensitive to sterics
Annulation-Borylation 70–78 Regioselective, versatile substitution Multi-step, specialized reagents

Mechanistic Insights and Catalytic Cycles

Suzuki-Miyaura Mechanism

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the C–B bond. Ligands like XPhos accelerate transmetallation by stabilizing the Pd intermediate.

Miyaura Borylation Pathway

Pd(II) undergoes C–H activation to form a cyclopalladated intermediate, which reacts with B2pin2 via σ-bond metathesis. The 1,10-phenanthroline additive prevents Pd aggregation, enhancing turnover numbers.

Practical Considerations and Scalability

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) is standard.
  • Storage: The compound is stable at <15°C under inert gas, with no decomposition observed after six months.
  • Safety: Boronate esters are moisture-sensitive; reactions must be conducted under anhydrous conditions.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The boronate ester moiety enables participation in palladium-catalyzed cross-coupling reactions, forming carbon–carbon bonds with aryl/heteroaryl halides.

Reaction Conditions Catalyst/Base Outcome Reference
Aryl bromides in THF/H<sub>2</sub>OPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Forms biaryl derivatives for OLED materials
Polymer synthesis (e.g., P1/P2)Pd(dppf)Cl<sub>2</sub>Generates π-conjugated polymers for organic electronics
Heteroaryl chlorides (70–80°C)Pd(OAc)<sub>2</sub>, SPhosProduces functionalized carbazoles with >90% conversion

Key Findings :

  • Optimal conditions involve anhydrous solvents, inert atmospheres, and temperatures between 70–100°C .

  • The reaction tolerates electron-deficient and electron-rich coupling partners, enabling diverse product libraries .

Electrophilic Aromatic Substitution

The carbazole core undergoes regioselective substitution at positions 3 and 6 due to electron-rich aromatic rings.

Reaction Type Reagents Position Product Reference
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>C33-Bromo-11-phenyl-8-boronate-carbazole
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>C66-Nitro-11-phenyl-8-boronate-carbazole

Mechanistic Insight :

  • Boronate groups act as meta-directing substituents, influencing regioselectivity.

  • Halogenation products serve as intermediates for further cross-coupling reactions .

Oxidation of Boronate Ester

The dioxaborolane group undergoes oxidation to generate phenol derivatives under controlled conditions.

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub>/Na<sub>2</sub>WO<sub>4</sub>EtOH/H<sub>2</sub>O, RT, 48h8-Hydroxy-11-phenylbenzo[a]carbazole85%
Ozone (O<sub>3</sub>)CH<sub>2</sub>Cl<sub>2</sub>, −78°CBoronic acid intermediate (transient)N/A

Applications :

  • Hydroxylated derivatives are precursors for glycosylation or sulfonation .

  • Oxidative cleavage is avoided by using mild conditions to preserve the carbazole core.

Polymerization Reactions

The compound serves as a monomer in synthesizing conjugated polymers for optoelectronic devices.

Polymerization Method Comonomer Application Reference
Suzuki polycondensation4,7-Bis(5-bromothiophen-2-yl)benzothiadiazoleOrganic photovoltaics (OPVs)
Stille couplingDistannylated fluoreneLight-emitting diodes (OLEDs)

Performance Data :

  • Polymers exhibit broad absorption (λ<sub>max</sub> = 450–600 nm) and electrochemical energy gaps of 2.1–2.3 eV .

  • Charge mobility reaches 10<sup>−3</sup> cm<sup>2</sup> V<sup>−1</sup> s<sup>−1</sup> in OFET configurations .

Stability and Side Reactions

Factor Effect Mitigation Strategy Reference
Strong acids/basesDeboronation or core degradationUse pH-neutral conditions
UV lightRadical formation at boron centerStore in amber vials under inert gas
Oxygen/moistureHydrolysis of boronate esterConduct reactions under N<sub>2</sub>/Ar

Comparative Reactivity of Analogues

Compound Reactivity with Br<sub>2</sub> Suzuki Coupling Efficiency Unique Feature
9H-CarbazoleLow (C3 inactive)N/ANo directing groups
3-Bromo-9H-carbazoleN/A75% (with phenylboronic acid)Halogenation simplifies functionalization
6-(Tetramethyldioxaborolanyl)-2-naphtholHigh (ortho to –OH)88%Enhanced solubility in polar solvents

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole :

General Information

  • Name : this compound .
  • Product Number : 85164 .
  • CAS Number : 1493715-55-1 .
  • Molecular Formula : C28H26BNO2 .
  • Molecular Weight : 419.32 g/mol .

Identified Uses

  • Laboratory chemicals .
  • Manufacture of substances .

Potential Applications

While the provided documents do not go into explicit detail regarding specific applications of this compound, the related research suggests it may be useful in the following contexts:

  • Organic Electronics: Carbazole derivatives are used as deep-blue emitters in organic light-emitting diodes (OLEDs) .
  • Dye-Sensitized Solar Cells: Benzocarbazole derivatives are used in dye-sensitized solar cells .
  • Chemical Building Block : It can be used as a reagent in chemical synthesis . Specifically, it contains a boronic ester moiety, which is a versatile functional group in organic chemistry. Boronic esters are frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds .

Safety Information

  • According to the Material Safety Data Sheet (MSDS), consult a physician for general advice .
  • If inhaled : Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician .
  • In case of skin contact : Wash off with soap and plenty of water, and consult a physician .
  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .
  • If swallowed : Rinse mouth with water; do not give anything by mouth to an unconscious person, and consult a physician .

Mechanism of Action

The mechanism of action of 11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The benzo[a]carbazole core can interact with DNA and proteins, potentially leading to biological effects such as inhibition of enzyme activity or modulation of gene expression .

Comparison with Similar Compounds

Structural and Functional Group Variations

Carbazole derivatives are structurally diverse, with variations in substituent type, position, and electronic effects. Below is a comparison of key analogues:

Compound Name Substituents Key Functional Groups
11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole Phenyl (C11), dioxaborolane (C8) Boronate ester, aromatic
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Methyl (C1, C4), nitro (C3), 2’-fluoro-5'-methoxyphenyl (C6) Nitro, methoxy, fluoro
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) Methyl (C1, C4), 4’-methoxyphenyl (C6), tert-butoxycarbonyl (N9) Methoxy, tert-butoxycarbonyl
5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) Methyl (C5’, C8’), tert-butoxycarbonyl (N9’), thiophene-carbaldehyde (C3’) Thiophene, aldehyde, tert-butoxycarbonyl

Key Observations :

  • Electronic Effects : The boronate ester in the target compound enhances its utility in cross-coupling reactions, whereas nitro (7b) or aldehyde (9c) groups increase electrophilicity for further functionalization .
  • Steric Effects : Bulky groups like tert-butoxycarbonyl (9b, 9c) may hinder reactivity but improve solubility or crystallinity .

Key Observations :

  • Electron-rich boronic acids (e.g., 4-methoxyphenyl in 9b) typically yield better results (70–90%) compared to electron-deficient systems (45% for 7b) .
  • The target compound’s sterically congested structure may necessitate optimized conditions (e.g., higher catalyst loading or elevated temperatures).
Physicochemical Properties
Compound Melting Point (°C) Spectral Data (Key Features)
Target N/A Expected: B-O stretch (IR ~1350–1200 cm⁻¹), δ1.3 ppm (NMR, dioxaborolane CH3)
7b 240 IR: 3309 cm⁻¹ (NH), 1578 cm⁻¹ (NO₂); NMR: δ3.80 (OCH3), δ8.36 (H2)
9b 122 IR: 1728 cm⁻¹ (C=O); NMR: δ3.47 (OCH3), δ1.71 (tert-butyl CH3)
9c 168 IR: 1657 cm⁻¹ (C=O aldehyde); NMR: δ9.90 (CHO), δ8.38 (H4’)

Key Observations :

  • Thermal Stability : Higher melting points (e.g., 240°C for 7b) correlate with nitro groups enhancing intermolecular interactions .
  • Spectral Signatures : The tert-butoxycarbonyl group in 9b/9c shows distinct IR peaks (~1728 cm⁻¹) and NMR singlets (δ1.67–1.71 ppm) .

Biological Activity

11-Phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antitumor properties and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H26BNO4S
  • Molecular Weight : 351.3 g/mol
  • IUPAC Name : 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide

Antitumor Activity

Research indicates that derivatives of benzo[a]carbazole exhibit significant antitumor activity. In particular:

  • A study demonstrated that a series of 11H-benzo[a]carbazole derivatives were synthesized and evaluated against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). Among these compounds, several showed potent antitumor activities comparable to established chemotherapeutics like amonafide .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase II activity at low concentrations, which is critical for DNA replication and cell division .
  • Apoptosis Induction : Studies suggest that carbazole derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several case studies highlight the efficacy of carbazole derivatives in clinical settings:

  • Study on Antitumor Efficacy :
    • Researchers synthesized novel derivatives and tested them on various cancer cell lines.
    • Results indicated that certain derivatives significantly reduced cell viability in vitro and showed promising results in vivo models .
  • Neuroprotective Effects :
    • Some studies have explored the neuroprotective properties of carbazole derivatives against neurodegenerative diseases. For instance, N-substituted carbazoles have been linked to improvements in cognitive function and reductions in amyloid-beta peptide levels associated with Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectReference
Antitumor11H-benzo[a]carbazole derivativesSignificant reduction in cell viability
Topoisomerase InhibitionVarious carbazole derivativesInhibition at low concentrations
NeuroprotectionN-substituted carbazolesIncreased soluble amyloid-beta peptides

Q & A

Basic: What synthetic methodologies are effective for preparing 11-phenyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-11H-benzo[a]carbazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to install the boronate ester group. A general protocol includes:

  • Step 1: Prepare the benzo[a]carbazole core via Friedel-Crafts alkylation or palladium-catalyzed cyclization.
  • Step 2: Introduce the boronate ester using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions.
    • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
    • Solvent: THF or dioxane, refluxed at 80–110°C for 12–24 hours.
    • Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv) to deprotonate intermediates.
  • Optimization Tips:
    • Monitor reaction progress via TLC or HPLC.
    • Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
    • Yield improvements (65–85%) are achievable by degassing solvents and using excess boronate reagent (1.2–1.5 equiv).

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Grow crystals via slow evaporation (solvent: CH₂Cl₂/hexane).
    • Key Parameters: Orthorhombic system (e.g., Pbca), unit cell dimensions (a = 13.974 Å, b = 11.935 Å, c = 34.494 Å) .
    • Use SHELX programs for structure refinement (R factor < 0.1) .
  • NMR Spectroscopy:
    • ¹H NMR: Confirm aromatic protons (δ 7.1–8.3 ppm) and boronate methyl groups (δ 1.3–1.4 ppm).
    • ¹³C NMR: Identify carbazole C–B coupling (δ 120–140 ppm) .
  • Mass Spectrometry: ESI-MS or MALDI-TOF to verify molecular ion peaks (m/z = 495.21 [M]⁺) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as anomalous thermal parameters or R-factor discrepancies?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation or a Rigaku Mercury2 diffractometer (λ = 0.71073 Å) to minimize noise .
  • Refinement Strategies:
    • Apply SHELXL’s TWIN/BASF commands for twinned crystals.
    • Adjust absorption corrections (SADABS) for heavy atoms.
    • Validate with Hirshfeld surface analysis to detect disorder .
  • Case Example: A high wR factor (>0.24) may indicate unresolved solvent. Exclude volatile solvent molecules or use SQUEEZE in PLATON .

Advanced: What role does the boronate ester moiety play in cross-coupling reactions for functionalizing the carbazole scaffold?

Methodological Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables:

  • Suzuki-Miyaura Coupling:
    • React with aryl halides (e.g., 2-bromopyridine) to extend π-conjugation for optoelectronic applications.
    • Conditions: Pd(OAc)₂ (1 mol%), SPhos ligand, K₃PO₄ in H₂O/THF (3:1), 80°C, 6h .
  • Mechanistic Insight:
    • The boronate’s Lewis acidity facilitates transmetallation with Pd(0).
    • Steric hindrance from tetramethyl groups slows hydrolysis, enhancing stability in air .

Advanced: How can computational modeling guide the design of benzo[a]carbazole derivatives for organic semiconductors?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry (B3LYP/6-31G*) to predict HOMO/LUMO levels (e.g., HOMO = −5.3 eV, LUMO = −2.1 eV).
    • Simulate charge transport using Marcus theory (reorganization energy λ ≈ 0.3 eV) .
  • Docking Studies:
    • For bioactive analogs, dock into protein active sites (e.g., EGFR kinase) using AutoDock Vina.
    • Validate with MD simulations (AMBER) to assess binding stability .

Advanced: What experimental approaches mitigate challenges in synthesizing sterically hindered benzo[a]carbazole derivatives?

Methodological Answer:

  • Steric Hindrance Mitigation:
    • Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates.
    • Employ microwave-assisted synthesis (150°C, 30 min) for faster kinetics .
  • Side Reactions:
    • Boronate Hydrolysis: Add molecular sieves (3Å) to scavenge H₂O.
    • C–H Activation: Use directing groups (e.g., pyridine) to regioselectively functionalize carbazole .

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